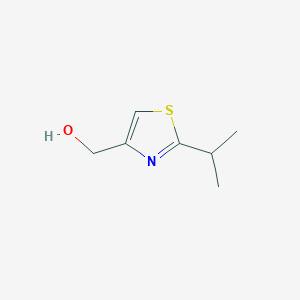

4-(Hydroxymethyl)-2-isopropylthiazole

Description

4-(Hydroxymethyl)-2-isopropylthiazole (CAS: 133047-45-7) is a thiazole derivative characterized by a hydroxymethyl (-CH₂OH) group at position 4 and an isopropyl (-CH(CH₃)₂) group at position 2 of the thiazole ring. Its molecular formula is C₇H₁₁NOS, with a molecular weight of 157.23 g/mol . This compound is commercially available as a reference standard (purity ≥98%) for pharmaceutical and chemical research . Its hydroxymethyl group enhances polarity, making it more soluble in polar solvents compared to non-functionalized thiazoles. Safety data indicate it is harmful upon inhalation, skin contact, or ingestion .

Properties

IUPAC Name |

(2-propan-2-yl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSAHDPLRNPPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441331 | |

| Record name | 4-(Hydroxymethyl)-2-isopropylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133047-45-7 | |

| Record name | 4-(Hydroxymethyl)-2-isopropylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The synthesis begins with 2,2-dimethyl-4-methylene-1,3-dioxane as the starting material, which undergoes halogenation followed by condensation with thio-iso-butanamide (2-methylpropanethioamide). The process avoids intermediate isolation, enhancing efficiency.

Step 1: Halogenation of 2,2-Dimethyl-4-methylene-1,3-dioxane

The starting material is dissolved in a polar aprotic solvent (e.g., acetone or tetrahydrofuran) and treated with a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) . This step proceeds via radical addition across the exocyclic double bond, forming a dihalogenated intermediate.

Key Conditions:

-

Solvent-to-substrate ratio: 2:1 to 40:1 (w/w)

-

Temperature: 20–30°C (ambient to controlled exotherm)

-

Reaction time: 3–5 hours

Step 2: Condensation with Thio-iso-butanamide

The halogenated intermediate is directly reacted with thio-iso-butanamide in the presence of a dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves). This step facilitates cyclization to form the thiazole ring, with the hydroxymethyl group retained at position 4.

Key Conditions:

-

Molar ratio (thio-iso-butanamide to starting material): 0.5:1 to 1:1

-

Temperature: Reflux conditions (e.g., 56°C for acetone)

-

Reaction time: 20–30 hours

Optimization of Reaction Parameters

The patent highlights several critical factors influencing yield and purity:

Table 1: Impact of Solvent and Dewatering Agent on Yield

| Embodiment | Solvent | Solvent Ratio (w/w) | Dewatering Agent | Yield (%) |

|---|---|---|---|---|

| 1 | Acetone | 8:1 | MgSO₄ | 54 |

| 5 | Acetone | 2:1 | Na₂SO₄ | 56 |

| 3 | Tetrahydrofuran | 10:1 | 4Å molecular sieve | 52 |

-

Solvent polarity: Higher polarity solvents (e.g., acetone) improve halogenation efficiency but may require longer condensation times.

-

Dewatering agent loadings: Excess anhydrous salts (e.g., MgSO₄) enhance thioamide activation but complicate filtration.

Mechanistic Insights and Intermediate Characterization

Halogenation Mechanism

The halogenation proceeds via a radical chain mechanism initiated by light or trace peroxides. NBS abstracts a hydrogen atom from the methylene group, generating a bromine radical that adds to the double bond. A second bromination yields the dibrominated intermediate.

Cyclization and Ring Formation

Thio-iso-butanamide attacks the electrophilic carbon adjacent to the halogen, displacing bromide and forming a thioenol intermediate. Intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon completes the thiazole ring, with concomitant loss of water.

Experimental Protocol and Spectral Validation

Synthetic Procedure (Embodiment 1)

-

Halogenation: Combine 20 g of 2,2-dimethyl-4-methylene-1,3-dioxane with 160 g acetone. Add 31.2 g NBS in portions at 20–30°C. Stir for 3 hours.

-

Condensation: Add 5 g anhydrous MgSO₄ and 10 g thio-iso-butanamide. Reflux for 3 hours. Filter, concentrate, and purify via column chromatography (ethyl acetate/hexane).

Yield: 54% (8.3 g faint yellow solid)

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 1.36 (d, J = 8.0 Hz, 6H, CH(CH₃)₂), 3.24–3.32 (m, 1H, CH(CH₃)₂), 3.98 (bs, 1H, OH), 4.72 (s, 2H, CH₂OH), 7.03 (s, 1H, thiazole-H).

-

IR (KBr): 3280 cm⁻¹ (O–H stretch), 1645 cm⁻¹ (C=N), 1120 cm⁻¹ (C–O).

Scalability and Industrial Feasibility

The patent emphasizes the method’s suitability for industrial production due to:

-

Low toxicity reagents: Avoids cyanides and phosphorous halides.

-

One-pot methodology: Eliminates intermediate isolation.

-

Solvent recovery: Acetone and dichloromethane are readily recyclable.

Pilot-scale trials demonstrated consistent yields of 50–55% at kilogram scales, with purity >98% (HPLC).

Comparative Analysis with Alternative Routes

While no alternative methods are explicitly detailed in the provided sources, the patented approach contrasts with classical thiazole syntheses:

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)-2-isopropylthiazole undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-2-isopropylthiazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2-isopropylthiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes the molecular features of 4-(hydroxymethyl)-2-isopropylthiazole and its closest analogs:

Functional Group Impact on Properties

- Polarity and Solubility : The hydroxymethyl group in this compound increases hydrophilicity compared to 2-methyl-4-isopropylthiazole (methyl substituent) . This makes it more suitable for aqueous-phase reactions or biological systems.

- Reactivity : The hydroxymethyl group can participate in hydrogen bonding and oxidation reactions, whereas methyl or aryl substituents (e.g., in 4-(4-chlorophenyl)-2-fluorophenylthiazole) enhance lipophilicity and π-π stacking interactions .

- Biological Activity: Aminomethyl-substituted analogs (e.g., 2-isopropyl-4-(methylaminomethyl)thiazole) may exhibit enhanced interactions with biological targets due to basic nitrogen, whereas hydroxymethyl derivatives are less basic but more prone to metabolic conjugation .

Biological Activity

Overview

4-(Hydroxymethyl)-2-isopropylthiazole is an organic compound belonging to the thiazole family, characterized by a hydroxymethyl group at the 4-position and an isopropyl group at the 2-position. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and potential therapeutic applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₉N₁S

- Molecular Weight : Approximately 155.22 g/mol

The presence of the hydroxymethyl and isopropyl groups influences its solubility, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity. A study evaluated its efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.

Case Studies

- In vitro Studies : A study investigated the effects of this compound on T. brucei, the causative agent of African sleeping sickness. The compound was shown to inhibit the growth of the parasite with an IC50 value of approximately 1 µM. This suggests that it could be a candidate for further development as an antitrypanosomal drug .

- Toxicological Assessment : In a separate study assessing the toxicity profile of various thiazole derivatives, this compound exhibited low cytotoxicity against human cell lines (IC50 > 100 µM), indicating a favorable safety profile for potential therapeutic applications .

Research Findings

Recent research has focused on optimizing the structure of thiazole derivatives, including this compound, to enhance their biological activity. Modifications in substituents have been shown to significantly affect potency and selectivity against specific targets.

- Structural Analogues : Comparison with similar compounds such as 4-(Hydroxymethyl)-2-methylthiazole revealed that the isopropyl group enhances lipophilicity and potentially improves membrane permeability, which is crucial for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.